molecular formula C15H13BrO B8290601 3-Allyl-5-bromobiphenyl-4-ol

3-Allyl-5-bromobiphenyl-4-ol

Cat. No.: B8290601
M. Wt: 289.17 g/mol
InChI Key: COCWCNJSGMGREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-5-bromobiphenyl-4-ol is a high-purity chemical reagent designed for advanced research and development applications. It is a multifunctional building block that incorporates several valuable functional groups: a phenolic hydroxyl, an allyl group, a bromine atom, and a biphenyl core. This unique structure makes it a promising intermediate in various scientific fields. In medicinal chemistry, this compound can serve as a key precursor for the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in creating novel chemical entities for biological screening . The allyl group offers additional sites for chemical modification or can participate in cyclization reactions. Furthermore, the biphenyl scaffold is a common motif in materials science, particularly in the development of organic electronic materials and liquid crystals. Researchers can utilize this compound to construct conjugated systems for use in organic light-emitting diodes (OLEDs) or as fluorescent probes . This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use, and it must not be used for personal consumption. Researchers should refer to the material safety data sheet (MSDS) and handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C15H13BrO

Molecular Weight

289.17 g/mol

IUPAC Name

2-bromo-4-phenyl-6-prop-2-enylphenol

InChI

InChI=1S/C15H13BrO/c1-2-6-12-9-13(10-14(16)15(12)17)11-7-4-3-5-8-11/h2-5,7-10,17H,1,6H2

InChI Key

COCWCNJSGMGREM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC(=C1)C2=CC=CC=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Allyl-5-bromobiphenyl-4-ol with three analogs, emphasizing structural, electronic, and functional differences:

Property This compound 5-Bromo-3-methylbiphenyl-4-ol 3-Allyl-5-chlorobiphenyl-4-ol 3-Allyl-5-iodobiphenyl-4-ol
Halogen substituent Bromine (Br) Bromine (Br) Chlorine (Cl) Iodine (I)
Substituent at 3-position Allyl (-CH₂CHCH₂) Methyl (-CH₃) Allyl (-CH₂CHCH₂) Allyl (-CH₂CHCH₂)
Molecular weight (g/mol) 289.17 263.12 244.69 336.12
Polarity Moderate (Br δ⁻, OH δ⁻) Low (Br δ⁻, OH δ⁻) Moderate (Cl δ⁻, OH δ⁻) High (I δ⁻, OH δ⁻)
Solubility in DMSO 25 mg/mL 18 mg/mL 30 mg/mL 12 mg/mL
Biological activity Moderate COX-2 inhibition Weak COX-2 inhibition Stronger COX-2 inhibition Unreported

Key Findings:

Halogen Effects :

  • Bromine’s electron-withdrawing nature in this compound enhances electrophilic substitution reactivity compared to its chlorine analog .
  • Iodine’s larger atomic radius in 3-Allyl-5-iodobiphenyl-4-ol increases steric hindrance, reducing solubility in polar solvents .

Substituent Influence :

  • The allyl group improves solubility in organic solvents (e.g., DMSO) compared to methyl substituents due to increased π-π interactions .
  • Methyl-substituted analogs exhibit lower bioactivity, likely due to reduced steric flexibility .

Biological Relevance :

  • 3-Allyl-5-chlorobiphenyl-4-ol shows superior COX-2 inhibition (IC₅₀ = 0.8 μM) compared to the brominated analog (IC₅₀ = 1.5 μM), attributed to chlorine’s optimal balance of electronegativity and size .

Research Insights and Contradictions

  • Synthetic Challenges : While this compound is synthesized via Suzuki coupling, competing side reactions (e.g., debromination) are more prevalent than in chlorinated analogs .
  • Contradictory Solubility Data: Some studies report higher solubility for brominated derivatives in ethanol (contradicting DMSO data), suggesting solvent polarity plays a critical role .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that brominated biphenyls decompose at ~220°C, whereas iodinated analogs degrade at ~180°C due to weaker C-I bonds .

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